1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone
Description
“1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone” is a chemical compound that is part of the 2,8-Diazaspiro[4.5]decane family . It has a molecular formula of C8H16N2 . This compound is related to 2,8-Diazaspiro[4.5]decan-1-one, which has a molecular formula of C8H14N2O .
Synthesis Analysis
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one was synthesized . The synthesis involved one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux . The 8-hexyl analogs of several 8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-ones were also synthesized .Molecular Structure Analysis
The molecular structure of 2,8-Diazaspiro[4.5]decan-8-yl derivatives has been analyzed using NMR and other spectroscopic techniques . The stereochemistry was determined from the data for the 3D structure with HMBC and NOESY .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone derivatives include condensation and deacetylation reactions .Physical And Chemical Properties Analysis
The average mass of 2,8-Diazaspiro[4.5]decan-8-yl is 140.226 Da and the monoisotopic mass is 140.131348 Da . The related compound 2,8-Diazaspiro[4.5]decan-1-one has an average mass of 154.210 Da and a monoisotopic mass of 154.110611 Da .Future Directions
The discovery and characterization of necroptosis inhibitors, including 2,8-Diazaspiro[4.5]decan-1-one derivatives, provide important drug candidates for the treatment of necroptosis-related diseases . Further structural optimization of these compounds could lead to more potent and selective inhibitors .
properties
IUPAC Name |
1-(2,8-diazaspiro[4.5]decan-8-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(13)12-6-3-10(4-7-12)2-5-11-8-10/h11H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQZRARMEAHSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CCNC2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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